N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide
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Overview
Description
N-([3,3’-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to a fluorinated benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves the coupling of a bipyridine derivative with a fluorinated benzenesulfonamide. Common synthetic methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative of bipyridine with a halogenated benzenesulfonamide in the presence of a palladium catalyst.
Stille Coupling: This method uses a stannane derivative of bipyridine and a halogenated benzenesulfonamide, catalyzed by palladium.
Ullmann Coupling: This method involves the homocoupling of halogenated bipyridine derivatives in the presence of copper catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N-([3,3’-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The fluorinated benzenesulfonamide group may interact with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with applications in materials science.
N-(4-fluorophenyl)-4-fluorobenzenesulfonamide: A related compound with similar structural features but different functional properties.
Uniqueness
N-([3,3’-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is unique due to the combination of its bipyridine and fluorinated benzenesulfonamide moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-13-7-17(4-5-18(13)19)25(23,24)22-10-14-8-16(12-21-9-14)15-3-2-6-20-11-15/h2-9,11-12,22H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWZORMBWMLRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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